molecular formula C22H15BrN2O3 B1409006 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone CAS No. 1809874-68-7

2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

Cat. No.: B1409006
CAS No.: 1809874-68-7
M. Wt: 435.3 g/mol
InChI Key: PEHVFQIKPBGTAE-UHFFFAOYSA-N
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Description

2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone involves multiple steps. One common method includes the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be achieved using toluene as a solvent and I2 and TBHP as reagents . The reaction conditions are mild and metal-free, making it an efficient synthetic route . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and yield.

Chemical Reactions Analysis

2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Due to its therapeutic properties, it is investigated for potential use in drug development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridines, such as:

  • 3-bromoimidazo[1,2-a]pyridine
  • N-(pyridin-2-yl)amides

Compared to these compounds, 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone is unique due to its specific substitution pattern and the presence of both benzoyl and phenylethanone groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c23-17-11-20(28-14-19(26)15-7-3-1-4-8-15)22-24-12-18(25(22)13-17)21(27)16-9-5-2-6-10-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHVFQIKPBGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC(=CN3C2=NC=C3C(=O)C4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 4
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 5
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 6
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

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